4-chloro-8-ethoxy-3-nitroquinoline
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Overview
Description
4-chloro-8-ethoxy-3-nitroquinoline is a quinoline derivative with the molecular formula C11H9ClN2O3. It is a nitrogen-containing heterocyclic compound, which means it has a ring structure that includes at least one atom other than carbon. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-8-ethoxy-3-nitroquinoline typically involves the nitration of 4-chloro-8-ethoxyquinoline. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under an air atmosphere, room temperature, and constant stirring using anhydrous acetonitrile as a solvent .
Industrial Production Methods
Industrial production methods for quinoline derivatives often focus on green and sustainable chemistry practices. These include the use of microwave-assisted synthesis, solvent-free conditions, and recyclable catalysts such as molecular iodine or nano ZnO . These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-8-ethoxy-3-nitroquinoline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline N-oxide derivatives, while reduction can produce aminoquinoline derivatives .
Scientific Research Applications
4-chloro-8-ethoxy-3-nitroquinoline has a variety of scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-8-ethoxy-3-nitroquinoline involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as lysozyme and β-glucuronidase, which are involved in inflammatory processes . The nitro group in this compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
4-chloro-8-ethoxy-3-nitroquinoline can be compared with other quinoline derivatives such as:
8-hydroxyquinoline: Known for its antimicrobial and anticancer properties.
4-chloroquinoline: Used as an intermediate in the synthesis of antimalarial drugs.
3-nitroquinoline: Studied for its potential use in developing new therapeutic agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
CAS No. |
1974746-74-1 |
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Molecular Formula |
C11H9ClN2O3 |
Molecular Weight |
252.65 g/mol |
IUPAC Name |
4-chloro-8-ethoxy-3-nitroquinoline |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-17-9-5-3-4-7-10(12)8(14(15)16)6-13-11(7)9/h3-6H,2H2,1H3 |
InChI Key |
BQUFHGCIBGQOQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C(C(=CN=C21)[N+](=O)[O-])Cl |
Purity |
95 |
Origin of Product |
United States |
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